salvinorin B ethoxymethyl ether
Description
Salvinorin B ethoxymethyl ether (EOM-SB) is a semi-synthetic derivative of salvinorin B (SB), a natural metabolite of salvinorin A (SA), the primary psychoactive component of Salvia divinorum. Structurally, EOM-SB is characterized by the substitution of the C-2 acetyl group in salvinorin A with an ethoxymethyl ether moiety (C24H32O8, molecular weight: 448.51) . This modification enhances metabolic stability and potency at kappa opioid receptors (KOR), making it a key candidate for therapeutic applications in neurological disorders .
EOM-SB exhibits high KOR affinity (Ki = 0.32 nM) and functional potency (EC50 = 0.14 nM), surpassing salvinorin A in vitro . Additionally, it demonstrates anti-addictive properties, attenuating cocaine-seeking behavior with fewer aversive side effects compared to traditional KOR agonists .
Structure
3D Structure
Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C24H32O8/c1-5-29-13-31-17-10-16(21(26)28-4)23(2)8-6-15-22(27)32-18(14-7-9-30-12-14)11-24(15,3)20(23)19(17)25/h7,9,12,15-18,20H,5-6,8,10-11,13H2,1-4H3/t15-,16-,17-,18-,20-,23-,24-/m0/s1 |
InChI Key |
ICVTXAUKIHJDGV-WFOQEEKOSA-N |
Isomeric SMILES |
CCOCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CCOCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material: Isolation of Salvinorin A
Salvinorin A, the precursor to SB-EME, is extracted from Salvia divinorum leaves via methanol or ethanol maceration followed by chromatographic purification. The typical yield ranges from 0.89–1.24 mg/g of dried leaves. Key steps include:
Hydrolysis of Salvinorin A to Salvinorin B
Salvinorin B, the intermediate for SB-EME synthesis, is obtained through alkaline hydrolysis of the C2 acetyl group of salvinorin A:
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Reaction conditions :
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Workup :
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Neutralization with 1M HCl, extraction with DCM (3 × 30 mL).
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Drying over Na<sub>2</sub>SO<sub>4</sub> and solvent evaporation.
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Yield : 82–89% salvinorin B, confirmed via <sup>1</sup>H NMR (δ 2.12 ppm loss of acetyl signal).
Etherification of Salvinorin B: Synthesis of SB-EME
Reaction Mechanism and Optimization
SB-EME is synthesized via nucleophilic substitution at the C2 hydroxyl group of salvinorin B using chloroethyl methyl ether (ClCH<sub>2</sub>OCH<sub>2</sub>CH<sub>3</sub>) under basic conditions:
Procedure :
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Reagent preparation :
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Alkylation :
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Workup :
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Quenched with ice-cold water (50 mL), extracted with DCM (3 × 25 mL).
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Combined organic layers washed with brine, dried, and concentrated.
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Critical Parameters :
Purification and Characterization
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Column chromatography : Silica gel (230–400 mesh) with hexane:ethyl acetate (7:3) yields 78–84% SB-EME.
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HPLC Validation :
| Column | C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase| Acetonitrile:water (65:35) |
| Flow Rate | 1.0 mL/min |
| Retention | 14.2 ± 0.3 min |
| Purity | >99% | -
Spectroscopic Data :
Analytical Methods for Quality Control
Colorimetric Detection with Ehrlich’s Reagent
SB-EME reacts with Ehrlich’s reagent (4-dimethylaminobenzaldehyde in H<sub>2</sub>SO<sub>4</sub>/EtOH) to produce a red-orange chromophore (λ<sub>max</sub> = 500 nm):
Stability Studies
SB-EME degrades under acidic conditions (t<sub>1/2</sub> = 2.1 hours at pH 2.0), forming a lactone derivative. Storage recommendations:
Scalability and Industrial Considerations
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
Salvinorin B ethoxymethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Pharmacological Research
EOM SalB exhibits significant potential in pharmacological studies due to its enhanced potency and selectivity for kappa-opioid receptors compared to salvinorin A. Research indicates that EOM SalB is approximately ten times more potent than salvinorin A in vitro . This increased potency makes it a valuable tool for investigating the mechanisms of action of kappa-opioid receptor agonists.
Pain Management
EOM SalB has been studied for its analgesic properties. Its ability to activate kappa-opioid receptors suggests potential applications in pain management therapies. Studies have shown that EOM SalB can provide effective analgesia without the sedative effects commonly associated with traditional opioid medications . This characteristic is particularly important in developing safer pain relief options.
Treatment of Mood Disorders
Research has also explored the use of EOM SalB in treating mood disorders such as depression and anxiety. Kappa-opioid receptor agonists have been implicated in modulating mood and emotional responses. Preclinical studies indicate that EOM SalB may have antidepressant-like effects, warranting further investigation into its therapeutic potential .
Neuroprotective Effects
EOM SalB has shown promise in neuroprotective applications, particularly concerning neurodegenerative diseases like multiple sclerosis. In preclinical models, EOM SalB demonstrated efficacy in promoting remyelination and reducing neuroinflammation . Its unique action at kappa-opioid receptors suggests that it may mitigate some of the neurotoxic effects associated with demyelination.
Behavioral Studies
Behavioral pharmacology studies have assessed the effects of EOM SalB on various physiological and psychological parameters. Research indicates that EOM SalB produces significant psychoactive effects at low doses, including alterations in perception and consciousness . These findings highlight its potential utility in understanding the psychoactive properties of kappa-opioid receptor agonists.
Comparative Analysis with Other Derivatives
| Compound | Potency (relative to salvinorin A) | Duration of Action | Selectivity for KOR |
|---|---|---|---|
| Salvinorin A | 1x | <30 minutes | Moderate |
| EOM SalB | 10x | 2-3 hours | High |
| Methoxymethyl Ether Salvinorin B (MOM) | 6-7x | 1-2 hours | Moderate |
This table summarizes the comparative potency, duration of action, and selectivity for kappa-opioid receptors among various salvinorin derivatives.
Mechanism of Action
Salvinorin B ethoxymethyl ether exerts its effects primarily by binding to the kappa opioid receptors. This binding leads to the activation of G-protein coupled receptor pathways, resulting in various cellular responses. The compound’s G-protein biased activity is associated with fewer side effects compared to traditional kappa opioid receptor agonists .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Properties
EOM-SB is compared below with structurally and functionally related salvinorin derivatives:
Metabolic Stability and Pharmacokinetics
EOM-SB’s ethoxymethyl group confers resistance to esterase-mediated hydrolysis, increasing plasma stability compared to SA. Intraperitoneal administration in rodents showed prolonged whole-brain retention of EOM-SB, attributed to reduced plasma protein binding and slower systemic absorption .
Therapeutic Efficacy
- Demyelination and Neuroinflammation :
EOM-SB (0.1–0.3 mg/kg) reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models of MS, outperforming the KOR agonist U50,488 in promoting recovery. It also increased mature oligodendrocytes and myelin thickness in cuprizone-induced demyelination .
Behavioral and Discriminative Stimulus Effects
In drug discrimination assays, EOM-SB fully substituted for U69,593 and SA at lower doses (0.005–0.10 mg/kg) than SA (2.0 mg/kg), indicating greater potency and KOR selectivity . Its discriminative effects were distinct from serotonergic hallucinogens (e.g., LSD), supporting its KOR-mediated mechanism .
Key Research Findings and Limitations
- Advantages: Tenfold higher KOR potency than SA . Reduced side-effect profile (e.g., aversion, dysphoria) compared to non-selective KOR agonists .
- Limitations :
Biological Activity
Salvinorin B ethoxymethyl ether (EOM SalB) is a semi-synthetic derivative of salvinorin B, a naturally occurring compound found in the plant Salvia divinorum. This compound has garnered attention for its potential therapeutic applications, particularly as a selective agonist for the kappa-opioid receptor (KOR). This article delves into the biological activity of EOM SalB, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
EOM SalB is characterized by its ethoxymethyl ether functional group, which enhances its potency and metabolic stability compared to its parent compounds. The structural modifications allow for a longer duration of action and increased affinity for the KOR.
Table 1: Structural Comparison of Salvinorin Compounds
| Compound | KOR Binding Affinity (Ki) | Duration of Action | Potency (relative to Salvinorin A) |
|---|---|---|---|
| Salvinorin A | 3.5 nM | <30 minutes | 1x |
| Salvinorin B | 1.2 nM | ~60 minutes | 3x |
| EOM SalB | 0.60 nM | 2-3 hours | 5x |
EOM SalB acts primarily as a G-protein biased agonist at the KOR, which is significant because biased agonism can lead to desirable therapeutic effects with fewer side effects typically associated with KOR activation. This mechanism is particularly relevant in the context of neurodegenerative diseases and pain management.
Key Findings from Research Studies
- Neuroprotective Effects : In preclinical models of multiple sclerosis (MS), EOM SalB demonstrated significant neuroprotective effects. It reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models, showing improved recovery rates compared to traditional KOR agonists like U50,488 .
- Remyelination Potential : EOM SalB was shown to promote remyelination in cuprizone-induced demyelination models. Treatment resulted in increased numbers of mature oligodendrocytes and enhanced myelin thickness in affected areas of the central nervous system .
- Reduced Side Effects : Unlike other KOR agonists that often lead to sedation and anxiety, EOM SalB did not induce these adverse effects in behavioral assays, suggesting a favorable safety profile .
Table 2: Summary of Preclinical Findings with EOM SalB
| Study Type | Dosage (mg/kg) | Key Outcomes |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis | 0.1 - 0.3 | Decreased disease severity; increased recovery rates |
| Cuprizone-Induced Demyelination | 0.3 | Increased mature oligodendrocytes; enhanced myelin thickness |
Case Study: Multiple Sclerosis Model
In a study conducted on C57BL/6J mice, EOM SalB was administered during the peak phase of EAE. The results indicated that treatment not only alleviated symptoms but also facilitated recovery through enhanced remyelination processes. The study highlighted the potential for EOM SalB as a novel therapeutic agent for MS, particularly due to its unique action on KOR without typical side effects .
Case Study: Pain Management
Another investigation focused on the analgesic properties of EOM SalB in models of chronic pain. The compound provided significant pain relief without causing sedation or dependency issues commonly associated with opioid treatments. This positions EOM SalB as a promising candidate for developing safer pain management therapies .
Q & A
Q. What structural modifications differentiate EOM-SB from salvinorin A, and how do these changes enhance κ-opioid receptor (KOR) affinity?
EOM-SB replaces the C2 acetate group of salvinorin A with an ethoxymethyl ether, which adopts a "classic anomeric" conformation. This modification optimizes interactions with the KOR binding pocket by positioning the terminal ethoxy group to engage hydrophobic regions more effectively than salvinorin A's acetate . X-ray crystallography confirms that the ethoxymethyl ether's O3 and C22 atoms superimpose with salvinorin A’s corresponding atoms, maintaining high-affinity receptor engagement while improving metabolic stability .
Q. What methodologies are used to synthesize EOM-SB, and what challenges arise during its preparation?
Synthesis involves ethoxymethylation of salvinorin B (the deacetylated form of salvinorin A) using CH3OCH2Cl and i-Pr2NEt in anhydrous CH2Cl2, followed by chromatography . A key challenge is avoiding byproducts like C-18 ethoxymethyl esters during O-demethylation. Direct demethylation under LiI or NaOH conditions yields complex mixtures, necessitating iterative purification steps . Radiolabeling with carbon-11 for PET imaging requires optimized procedures to ensure sufficient yield for pharmacokinetic studies .
Q. How does EOM-SB’s metabolic stability compare to salvinorin A, and what assays validate this?
EOM-SB exhibits greater resistance to esterase-mediated hydrolysis than salvinorin A. Plasma stability assays (e.g., incubation with human or rodent plasma) show slower conversion to inactive metabolites, confirmed via LC-MS . However, PET imaging in baboons revealed that despite metabolic stability, brain efflux rates remain rapid, suggesting non-metabolic factors (e.g., plasma protein binding) influence bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions between EOM-SB’s metabolic stability and its brief brain residence time in PET studies?
While EOM-SB’s ester group resists hydrolysis, its rapid brain clearance (observed in baboon PET) may stem from high plasma protein binding or active transport mechanisms. Methodologically, combining PET with arterial blood sampling and compartmental modeling can disentangle metabolic vs. transport contributions . Rodent intraperitoneal administration studies show prolonged duration of action, suggesting route-dependent absorption kinetics .
Q. What experimental designs are optimal for testing EOM-SB’s remyelination potential in preclinical multiple sclerosis (MS) models?
The cuprizone-induced demyelination model is widely used. Key steps include:
- Administering EOM-SB (0.1–1 mg/kg, i.p.) during demyelination (4–6 weeks) and remyelination phases.
- Quantifying oligodendrocyte precursor cell (OPC) differentiation via immunohistochemistry (e.g., MBP+ cells) .
- Validating functional recovery using electrophysiology (e.g., compound action potential latency) . EOM-SB’s efficacy is attributed to KOR-mediated modulation of neuroinflammation and OPC maturation, distinct from classical immunosuppressants .
Q. How can structure-activity relationship (SAR) studies explain the reduced potency of acetal-substituted EOM-SB analogs?
Substituting the ethoxymethyl group with bulkier acetals (e.g., THP ethers) disrupts the "classic anomeric" conformation critical for KOR binding. X-ray data show that cyclic acetals adopt non-ideal conformations, misaligning key oxygen atoms (O3) by >2.5 Å relative to salvinorin A . Functional assays (GTPγS binding) correlate these structural deviations with >10-fold reductions in potency .
Methodological Recommendations
- For in vivo behavioral assays (e.g., anti-cocaine effects), use conditioned place preference (CPP) paradigms in rodents with EOM-SB doses of 0.3–1.0 mg/kg, monitoring locomotor activity to exclude sedation confounds .
- In crystallography studies, employ rigid-bond restraint refinement to resolve disorder in the 3-furyl group, as seen in EOM-SB’s structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
